molecular formula C22H18BrN5O2S B12042099 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 477329-23-0

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12042099
CAS No.: 477329-23-0
M. Wt: 496.4 g/mol
InChI Key: WXBFRRFEMMSVRR-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-bromophenyl group, a pyridin-3-yl moiety, and a sulfanyl-linked acetamide bearing a 4-methoxyphenyl group. This structure combines electron-withdrawing (bromine), electron-donating (methoxy), and aromatic heterocyclic components, making it a candidate for diverse biological activities, including anti-inflammatory or receptor modulation .

Properties

CAS No.

477329-23-0

Molecular Formula

C22H18BrN5O2S

Molecular Weight

496.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18BrN5O2S/c1-30-19-10-6-17(7-11-19)25-20(29)14-31-22-27-26-21(15-3-2-12-24-13-15)28(22)18-8-4-16(23)5-9-18/h2-13H,14H2,1H3,(H,25,29)

InChI Key

WXBFRRFEMMSVRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Triazole Ring System

The 1,2,4-triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives. A modified Huisgen cyclization is employed to introduce the 4-bromophenyl and pyridin-3-yl substituents.

Procedure :

  • Thiosemicarbazide Preparation :

    • 4-Bromophenylhydrazine reacts with carbon disulfide in alkaline ethanol to form 1-(4-bromophenyl)thiosemicarbazide.

  • Cyclization :

    • The thiosemicarbazide undergoes cyclization with pyridine-3-carbaldehyde in acetic acid under reflux, yielding 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (Intermediate A).

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1CS₂, NaOHEthanol0–5°C2 h85%
2Pyridine-3-carbaldehyde, AcOHAcetic AcidReflux6 h72%

Synthesis of the Sulfanyl-Acetamide Linker

Preparation of 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate B)

The acetamide linker is synthesized via acylation of 4-methoxyaniline.

Procedure :

  • Acylation :

    • 4-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base.

Reaction Conditions :

ReagentsSolventTemperatureTimeYield
Chloroacetyl chloride, TEADCM0°C → RT3 h90%

Thiolate-Alkylation to Form the Sulfanyl Bridge

Intermediate A undergoes nucleophilic substitution with Intermediate B to form the sulfanyl linkage.

Procedure :

  • Deprotonation :

    • Intermediate A is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to generate the thiolate anion.

  • Alkylation :

    • Intermediate B is added dropwise, and the reaction proceeds at room temperature.

Reaction Conditions :

ReagentsSolventTemperatureTimeYield
NaH, THFTHFRT4 h68%

Final Coupling and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol to yield the final compound.

Analytical Data :

  • Molecular Formula : C₂₂H₁₈BrN₅O₂S

  • Molecular Weight : 496.4 g/mol

  • Melting Point : 198–200°C (decomposes)

  • Spectroscopic Validation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, pyridine-H), 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.90–7.30 (m, 8H, aromatic-H), 4.20 (s, 2H, SCH₂), 3.80 (s, 3H, OCH₃).

    • ESI-MS : m/z 496.04 [M+H]⁺.

Optimization and Challenges

Regioselectivity in Triazole Formation

The position of substituents on the triazole ring is critical. Using pyridine-3-carbaldehyde (instead of 4-substituted analogs) ensures the pyridin-3-yl group occupies position 5.

Solvent and Base Selection

  • THF is preferred over DMF for thiolate-alkylation to minimize side reactions.

  • NaH outperforms K₂CO₃ in deprotonation efficiency.

Yield Improvement Strategies

  • Low-Temperature Acylation : Prevents over-chlorination of 4-methoxyaniline.

  • Inert Atmosphere : Enhances thiolate stability during alkylation.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces cyclization time from 6 h to 45 min, improving yield to 78%.

Solid-Phase Synthesis

Immobilized thiosemicarbazide on Wang resin enables iterative triazole functionalization, though scalability remains limited.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Carbon disulfide is replaced with thiourea in some protocols, though yields drop to 65%.

  • Ethanol-water mixtures reduce solvent costs during recrystallization.

Waste Management

  • Acetic acid is recovered via distillation.

  • Sodium thiosulfate neutralizes excess chloroacetyl chloride .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The compound has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that the presence of halogenated phenyl groups enhances antibacterial efficacy. For instance, compounds with bromine substitutions have demonstrated improved activity compared to their non-substituted counterparts .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The specific compound has been tested against fungal pathogens and has shown promising results comparable to established antifungal agents. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This property is particularly valuable in the development of new cancer therapies .

Case Studies and Research Findings

StudyFindings
Antibacterial Efficacy A study reported that a related triazole compound exhibited MIC values as low as 0.25 μg/mL against MRSA, indicating strong antibacterial activity .
Antifungal Activity Another research highlighted that triazole derivatives showed comparable efficacy to fluconazole against Candida albicans, with MIC values significantly lower than traditional treatments .
Cytotoxic Effects In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF-7, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and bromophenyl group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Aryl Group

Analog 1 : 2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
  • Key Difference : 3-Methylphenyl vs. 4-methoxyphenyl.
  • The absence of a methoxy group may decrease hydrogen-bonding capacity .
Analog 2 : 2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • Key Difference : 4-Sulfamoylphenyl vs. 4-methoxyphenyl.
Analog 3 : 2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • Key Difference : 3-Trifluoromethylphenyl vs. 4-methoxyphenyl.
  • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may increase binding affinity to hydrophobic pockets in target proteins. However, it reduces solubility (logP ≈ 4.1) .

Variations in Pyridine Position

Analog 4 : 2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
  • Key Difference : Pyridin-4-yl vs. pyridin-3-yl.
  • Molecular weight increases slightly (538.62 vs. 536.44) .

Modifications to the Triazole Core

Analog 5 : 2-((4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
  • Key Difference: Phenoxymethyl substitution on triazole.
  • Impact: The phenoxymethyl group adds steric bulk (MW = 538.62) and aromaticity, which may enhance binding to hydrophobic receptors but reduce solubility (logP ≈ 5.2) .

Biological Activity

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Chemical Formula : C15H14BrN4OS
  • Molecular Weight : 392.26 g/mol
  • IUPAC Name : 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • CAS Number : 893725-79-6

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate to good activity
Escherichia coliModerate activity
Enterococcus faecalisModerate activity
Bacillus cereusModerate activity

Studies have demonstrated that modifications to the triazole structure can enhance antimicrobial efficacy. For instance, the introduction of different aryl groups can lead to varying levels of activity against specific pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5
A549 (lung cancer)18.0

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair pathways .

Anti-inflammatory Activity

Triazole compounds have also been studied for their anti-inflammatory properties. Preliminary findings suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation:

Cytokine/Enzyme Inhibition (%)
TNF-alpha45%
IL-630%
COX-250%

These effects indicate potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Alshammari et al. evaluated the antimicrobial activity of various triazole derivatives, including the compound in focus. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In a study by Zhang et al., the cytotoxic effects of several triazole derivatives were assessed against multiple cancer cell lines. The compound demonstrated significant cytotoxicity in HeLa cells, with an IC50 value indicating effective inhibition of cell growth .
  • Inflammation Model : Research conducted on animal models indicated that administration of the compound significantly reduced markers of inflammation in induced arthritis models, suggesting its potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide?

  • Methodology : The compound is synthesized via multi-step heterocyclic chemistry. A typical route involves:

Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions.

Introduction of the pyridinyl and bromophenyl substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Sulfanyl-acetamide linkage using thiourea intermediates or mercaptoacetic acid derivatives, followed by coupling with 4-methoxyaniline .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of triazole substituents and sulfanyl-acetamide orientation .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to verify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, methoxy group at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+^+ ~530–540 m/z) .

Advanced Research Questions

Q. How do substituents on the triazole ring influence the compound’s physicochemical and biological properties?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with variations in aryl (e.g., 4-fluorophenyl vs. 4-bromophenyl) or heterocyclic (e.g., pyridin-3-yl vs. pyridin-4-yl) groups. Assess solubility (logP), stability (HPLC), and bioactivity (e.g., enzyme inhibition assays) .
  • Computational Modeling : Perform DFT calculations to evaluate electronic effects of bromine (electron-withdrawing) and methoxy (electron-donating) groups on reactivity .
    • Data Contradictions : Discrepancies in bioactivity between analogs may arise from steric hindrance or hydrogen-bonding capacity of substituents .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?

  • Methodology :

Variable Temperature NMR : Detect dynamic processes (e.g., rotamers in the acetamide moiety) causing peak broadening .

2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyridinyl vs. triazole protons) .

Isotopic Labeling : Use 15N^{15}N-labeled intermediates to trace nitrogen environments in the triazole ring .

  • Case Example : In , unexpected splitting in 1H^1H NMR of the cyclohexyl group was resolved via crystallography, confirming axial-equatorial isomerism .

Q. How can computational methods guide the optimization of synthetic yield and selectivity?

  • Methodology :

  • Reaction Mechanism Modeling : Use Gaussian or ORCA to simulate transition states in triazole cyclization, identifying rate-limiting steps .
  • Solvent Screening : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics via COSMO-RS .
  • Machine Learning : Train models on existing data (e.g., reaction temperature, catalyst loading) to predict optimal conditions for new analogs .

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